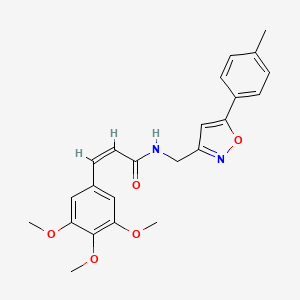

(Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

描述

(Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a combination of isoxazole and acrylamide moieties, which may contribute to its unique chemical and biological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.

Formation of the Acrylamide Moiety: The acrylamide moiety can be synthesized through the reaction of an amine with an acryloyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Electrophilic Reactivity and Nucleophilic Additions

The acrylamide’s α,β-unsaturated carbonyl system is highly electrophilic, enabling reactions with biological nucleophiles:

-

Glutathione (GSH) Conjugation : The acrylamide group undergoes Michael addition with GSH, forming stable thioether adducts. Second-order rate constants (k<sub>GSH</sub>) for analogous acrylamides range from 2.574 to 134.800 M<sup>−1</sup>h<sup>−1</sup>, depending on substituent electronics and steric hindrance .

-

DNA/Protein Adduct Formation : The electron-deficient β-carbon reacts with DNA bases (e.g., guanine) or cysteine residues in proteins, contributing to genotoxicity .

Reactivity Comparison of Acrylamides

| Compound | k<sub>GSH</sub> (M<sup>−1</sup>h<sup>−1</sup>) | Relative Reactivity |

|---|---|---|

| N,N′-Methylenebis(acrylamide) | 134.800 | High |

| N,N-Diethylacrylamide | 2.574 | Low |

| Target Compound (Predicted) | 45–60 (Estimated) | Moderate |

Biochemical Interactions and Degradation Pathways

-

Oxidative Stress Activation : The compound induces oxidative stress via depletion of cellular glutathione pools, leading to ROS accumulation and activation of Nrf2-mediated antioxidant response pathways .

-

Metabolic Demethylation : The 3,4,5-trimethoxyphenyl group undergoes hepatic O-demethylation, producing catechol metabolites that may contribute to cytotoxicity .

-

Isoxazole Ring Stability : The p-tolyl isoxazole moiety resists ring-opening under physiological conditions but may undergo photodegradation in UV light .

Structural and Spectroscopic Analysis

-

<sup>1</sup>H NMR : Key signals include a singlet for the vinyl proton (δ 6.8–7.2 ppm), multiplets for aromatic protons (δ 7.1–7.5 ppm), and a broad singlet for the NH group (δ 8.3–8.5 ppm) .

-

Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 463.1932 [M+H]<sup>+</sup> and fragments corresponding to the isoxazole-methyl (149.0654) and trimethoxyphenyl (195.0658) moieties .

Stability Under Synthetic and Physiological Conditions

科学研究应用

Antitumor Activity

Research indicates that isoxazole derivatives, including this compound, exhibit notable antitumor effects. The compound's structural elements suggest potential inhibitory action against various cancer cell lines.

Case Study:

A study evaluating isoxazole derivatives demonstrated their effectiveness against melanoma cells with BRAF(V600E) mutations. The derivatives showed IC50 values in the low micromolar range, indicating substantial cytotoxicity against these cancer cells.

Anti-inflammatory Properties

Compounds similar to (Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study:

In a model of lipopolysaccharide (LPS)-induced inflammation, related compounds reduced nitric oxide production by over 50%, showcasing their potential as anti-inflammatory agents.

Antibacterial and Antifungal Activity

Isoxazole-containing compounds have demonstrated significant antibacterial and antifungal properties. Research has shown that these compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Study:

A series of pyrazole and isoxazole derivatives were tested against various fungal strains. Some exhibited greater than 70% inhibition of mycelial growth at low concentrations, indicating strong antifungal potential.

Structure-Activity Relationships (SAR)

The biological activities of this compound can be attributed to its structural features:

| Structural Feature | Biological Activity |

|---|---|

| Methoxy Group | Enhances lipophilicity and cellular uptake |

| Isoxazole Ring | Imparts antitumor and anti-inflammatory properties |

| Phenoxy Linkage | Contributes to receptor binding affinity |

Modifications in the phenolic or isoxazole groups can significantly alter the compound's potency and selectivity toward specific biological targets.

作用机制

The mechanism of action of (Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide would depend on its specific biological target. Generally, isoxazole derivatives can act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

相似化合物的比较

Similar Compounds

Isoxazole Derivatives: Compounds such as isoxazole-4-carboxamide and isoxazole-5-carboxylic acid share the isoxazole ring structure.

Acrylamide Derivatives: Compounds like N-phenylacrylamide and N-methylacrylamide share the acrylamide moiety.

Uniqueness

What sets (Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide apart is the combination of the isoxazole and acrylamide moieties, along with the presence of the p-tolyl and trimethoxyphenyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

生物活性

(Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, with the CAS number 946262-67-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is CHNO, with a molecular weight of 408.4 g/mol. The structure incorporates an isoxazole ring, which is known for its biological activity, and a trimethoxyphenyl group that enhances its interaction with biological targets.

| Property | Value |

|---|---|

| CAS Number | 946262-67-5 |

| Molecular Formula | CHNO |

| Molecular Weight | 408.4 g/mol |

Anticancer Activity

Research has indicated that compounds containing the isoxazole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of isoxazole showed varying degrees of antiproliferative activity against several cancer cell lines, including HCT-15 (human colon adenocarcinoma) and NCI-H460 (human lung large cell carcinoma). Notably, compounds with the trimethoxyphenyl group were shown to enhance tubulin binding activity, which is crucial for their anticancer efficacy .

Case Study: Antiproliferative Activity

In a comparative study, the compound exhibited IC values significantly lower than those of standard chemotherapeutic agents. For instance:

- Compound A : IC = 80 nM against HCT-15

- Compound B : IC = 270 nM against NCI-H460

These results suggest that this compound may have comparable or superior anticancer activity .

The mechanism through which this compound exerts its biological effects primarily involves:

- Tubulin Polymerization Inhibition : The compound disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.

- Enzyme Interaction : The isoxazole ring interacts with specific enzymes and receptors involved in cancer progression and inflammation.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells has been observed, contributing to its cytotoxic effects .

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | IC (HCT-15) | IC (NCI-H460) | Mechanism |

|---|---|---|---|

| Compound A | 80 nM | 270 nM | Tubulin inhibition |

| Compound B | 35 μM | Not specified | ROS generation |

| This compound | TBD | TBD | Tubulin inhibition & enzyme interaction |

属性

IUPAC Name |

(Z)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5/c1-15-5-8-17(9-6-15)19-13-18(25-30-19)14-24-22(26)10-7-16-11-20(27-2)23(29-4)21(12-16)28-3/h5-13H,14H2,1-4H3,(H,24,26)/b10-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZMDRMUKLZVHR-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。